Cas no 1805107-01-0 (6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine)

6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine structure
1805107-01-0 structure
Product name:6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine
CAS No:1805107-01-0
MF:C7H4F2N4O2
MW:214.129067420959
CID:4852845

6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine
    • Inchi: 1S/C7H4F2N4O2/c8-7(9)6-3(2-10)4(13(14)15)1-5(11)12-6/h1,7H,(H2,11,12)
    • InChI Key: XMYYKSXELHEORH-UHFFFAOYSA-N
    • SMILES: FC(C1C(C#N)=C(C=C(N)N=1)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 297
  • Topological Polar Surface Area: 109
  • XLogP3: 0.7

6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070273-1g
6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine
1805107-01-0 97%
1g
$1,460.20 2022-04-01

Additional information on 6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine

Research Brief on 6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine (CAS: 1805107-01-0)

6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine (CAS: 1805107-01-0) is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in pharmaceutical development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel pyridine-based scaffolds. The presence of both amino and nitro functional groups, combined with the difluoromethyl moiety, offers versatile reactivity for further derivatization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing kinase inhibitors, where the nitropyridine core served as a pharmacophore for targeting ATP-binding sites.

In terms of synthetic methodologies, advancements have been made in optimizing the preparation of 6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine. A recent patent (WO2023056421) describes a scalable, one-pot synthesis route with improved yield (78%) and purity (>99%), addressing previous challenges in handling the sensitive nitro group under standard conditions. The protocol employs a Pd-catalyzed cyanation step, followed by regioselective nitration.

Biological evaluations have revealed promising activity profiles. Screening data from the National Cancer Institute's Developmental Therapeutics Program showed moderate cytotoxicity against selected cancer cell lines (IC50 values ranging from 12-45 μM), with particular efficacy in hematological malignancies. Researchers postulate that the compound's mechanism may involve interference with nucleic acid metabolism, though detailed target identification studies are ongoing.

The compound's physicochemical properties have been extensively characterized. Computational modeling predicts favorable drug-like properties, including moderate lipophilicity (cLogP 1.8) and good solubility in DMSO (≥50 mg/mL). These characteristics, combined with its molecular weight of 214.12 g/mol, position it as a viable lead compound for further optimization in medicinal chemistry programs.

Emerging applications extend beyond oncology. A 2024 preprint on bioRxiv reports its incorporation into photoaffinity probes for studying protein-ligand interactions, leveraging the nitro group as a potential photoreactive center. This development opens new avenues in chemical biology for target identification and validation studies.

In conclusion, 6-Amino-3-cyano-2-(difluoromethyl)-4-nitropyridine represents a versatile building block with demonstrated utility in drug discovery and chemical biology. Ongoing research continues to explore its full potential, with particular emphasis on structure-activity relationship studies and the development of more potent derivatives. The compound's unique combination of functional groups ensures its continued relevance in medicinal chemistry research.

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